NAPMA exerts its inhibitory effect on osteoclast differentiation through the downregulation of key osteoclast-specific markers: []* Transcription Factors: NAPMA suppresses the expression of c-Fos and NFATc1, crucial transcription factors involved in osteoclastogenesis. * Cell Surface Markers: It downregulates DC-STAMP, a protein essential for cell-cell fusion during osteoclast formation.* Proteolytic Enzymes: NAPMA reduces the expression of cathepsin K and MMP-9, enzymes involved in bone resorption.
By suppressing these markers at both the transcript and protein levels, NAPMA effectively inhibits the formation of multinucleated, bone-resorbing osteoclasts. []
CAS No.: 1480-19-9
CAS No.: 228113-66-4
CAS No.: 3715-10-4
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 30285-47-3